Amphipathic peptide CT2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFWGKLWEGVKSAI |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Amphipathic Peptide Ct2
Advanced Spectroscopic Techniques for CT2 Conformation
Spectroscopic methods are instrumental in defining the secondary and tertiary structures of peptides. For CT2, a combination of circular dichroism, nuclear magnetic resonance, and fluorescence spectroscopy has provided a comprehensive understanding of its conformational dynamics.
Circular Dichroism Spectroscopy for Secondary Structure Analysis of CT2
Circular dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in various environments. americanpeptidesociety.orgcreative-proteomics.com By measuring the differential absorption of left and right-circularly polarized light, CD provides characteristic spectra for different secondary structural elements like α-helices, β-sheets, and random coils. americanpeptidesociety.org
In aqueous solutions, many amphipathic peptides, including congeners of CT2, typically exhibit a random coil conformation, characterized by a CD spectrum with a minimum around 198 nm. nih.gov However, upon introduction to a membrane-mimetic environment, such as in the presence of lipids or trifluoroethanol (TFE), a significant conformational change is often observed. nih.govnih.gov For many amphipathic peptides, this involves a transition to a more ordered α-helical structure. nih.gov This induced helicity is a key feature of their interaction with biological membranes. nih.gov
The characteristic CD spectrum of an α-helix includes negative bands near 208 nm and 222 nm and a positive band around 190-195 nm. americanpeptidesociety.orgnih.gov The degree of helicity can be estimated from the intensity of these bands. nih.gov For instance, studies on the synthetic peptide GALA, which shares amphipathic properties, demonstrated a dramatic increase in α-helical content from 19% in a neutral aqueous solution to 69% at a lower pH, and further to 100% upon interaction with lipid vesicles. nih.gov Similarly, the degree of helicity of short antimicrobial peptides from the scorpion Urodacus yaschenkoi, including UyCT2, has been shown to be closely linked to their composition and physicochemical properties. nih.gov
| Secondary Structure | Characteristic CD Signal (nm) |
|---|---|
| α-helix | Negative bands at ~222 and ~208, Positive band at ~190-195 |
| β-sheet | Negative band at ~217, Positive band at ~195 |
| Random Coil | Negative band near 198 |
Nuclear Magnetic Resonance Spectroscopy for High-Resolution Structure of CT2
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the high-resolution, three-dimensional structure of peptides in solution and in membrane-like environments. taylorfrancis.comuq.edu.au It provides detailed information on atomic-level connectivity and spatial proximity, allowing for a precise structural model to be built. uq.edu.auresearchgate.net
For amphipathic peptides like CT2, NMR studies are crucial for understanding their conformation when interacting with membranes. taylorfrancis.comnih.gov Solid-state NMR, in particular, can determine the orientation of helical peptides within lipid bilayers. nih.gov For example, studies on the antibiotic peptide magainin showed it lies in the plane of the bilayer, while a segment of the nicotinic acetylcholine (B1216132) receptor, M2 delta, spans the membrane. nih.gov
Solution NMR techniques, often in conjunction with membrane mimetics like detergent micelles or TFE-water mixtures, can reveal residue-specific structural details. taylorfrancis.comnih.gov High-resolution NMR studies on the bee venom peptide melittin, another well-known amphipathic peptide, have shown that its secondary structure is influenced by factors such as the cis-trans isomerization of proline residues. nih.gov Two-dimensional NMR experiments, such as TOCSY and NOESY, are used to assign proton resonances and measure interproton distances, which are then used as restraints in structural calculations. mdpi.com The coupling constants, such as JNH-HCα, provide information about dihedral angles. mdpi.com
Fluorescence Spectroscopy for Environmental Probing of CT2
Fluorescence spectroscopy is a highly sensitive technique used to probe the local environment of a fluorophore within a peptide. frontiersin.org For peptides like CT2 that may contain intrinsic fluorophores such as Tryptophan, or can be labeled with extrinsic fluorescent probes, this method provides insights into their binding and insertion into lipid membranes. semanticscholar.org
The fluorescence emission spectrum of a probe is sensitive to the polarity of its surroundings. frontiersin.org When a peptide containing a fluorescent probe moves from a polar aqueous environment to a non-polar lipid environment, a blue shift (a shift to shorter wavelengths) in the emission maximum and an increase in fluorescence intensity are typically observed. frontiersin.org This phenomenon is used to monitor the partitioning of the peptide into the membrane. semanticscholar.org
For example, studies using the environment-sensitive dye Nile Red conjugated to amphipathic helical peptides have been used to probe lipid packing defects on exosome membranes. nih.govresearchgate.netrsc.org The fluorescence enhancement of the probe indicates binding to these defects, while the emission wavelength provides information about the polarity of the surrounding membrane. nih.govresearchgate.net Similarly, the intrinsic fluorescence of tryptophan residues has been used to study the interaction of antimicrobial peptides with lipid vesicles, where changes in emission intensity and wavelength reveal details about the binding event. semanticscholar.org
Computational Modeling and Molecular Dynamics Simulations of CT2
Computational modeling and molecular dynamics (MD) simulations are powerful tools that complement experimental techniques by providing an atomic-level view of peptide structure and dynamics. americanpeptidesociety.org These methods allow for the exploration of conformational landscapes and the mechanisms of peptide-membrane interactions that may be difficult to observe experimentally. biorxiv.org
MD simulations treat peptides as a collection of atoms governed by physical laws, tracking their movements over time based on a defined force field. americanpeptidesociety.org This allows for the study of peptide folding, stability, and interactions with other molecules. americanpeptidesociety.org For the amphipathic peptide CT2, MD simulations have been employed to understand how factors like terminal charge and sequence impact its helical content and positioning within a lipid membrane. biorxiv.org
Simulations of short antimicrobial peptides from Urodacus yaschenkoi, including UyCT2, have shown that the degree of helicity is linked to physicochemical factors like hydrophobicity, electrostatic potential, and intrinsic flexibility. nih.gov These in silico approaches, often starting with structures generated by programs like AlphaFold2 and using force fields such as CHARMM36m, can reveal subtle differences in conformational dynamics. nih.govbiorxiv.org For instance, a minor sequence difference, like the presence of a G-cap in UyCT1 compared to UyCT2, was shown to have a significant impact on their conformational stability. nih.gov MD simulations can also be enhanced with techniques like metadynamics to explore larger conformational spaces and calculate free energy surfaces of peptide-membrane binding. biorxiv.org
Influence of Environmental Factors on CT2 Conformation
The conformation of an amphipathic peptide like CT2 is not static but is highly influenced by its surrounding environment, particularly the lipid composition of membranes.
Role of Lipid Environment on this compound Secondary Structure
The interaction with a lipid bilayer is a critical determinant of the secondary structure of many amphipathic peptides. nih.govuni-halle.de While often unstructured in aqueous solution, these peptides can fold into well-defined structures, typically α-helices, upon binding to a lipid membrane. nih.govresearchgate.net This induced folding is a hallmark of their biological activity. nih.gov
The composition of the lipid membrane plays a crucial role in this process. researchgate.net For example, the presence of negatively charged lipids, such as phosphatidylglycerol (PG), in a membrane can electrostatically attract cationic peptides, facilitating their binding and subsequent folding. semanticscholar.orguni-halle.de All-atom molecular dynamics simulations have confirmed that the local charge on the termini of an 18-amino-acid amphipathic helix peptide affects its helical content and how it positions itself within lipid membranes. biorxiv.org
Impact of Ionic Strength and pH on this compound Conformation
The conformation of amphipathic peptides, including CT2, is significantly influenced by the surrounding ionic strength and pH. These environmental factors can alter the peptide's structure, which in turn affects its interactions with lipid bilayers. nih.gov
Changes in pH can directly impact the protonation state of acidic and basic amino acid residues within the peptide sequence. nih.gov For instance, in a designed amphipathic peptide containing glutamic acid residues, a decrease in pH leads to the protonation of these residues. nih.gov This protonation can reduce charge repulsion between aligned glutamic acid residues, stabilizing a helical conformation. nih.govnih.gov Circular dichroism (CD) spectroscopy is a key technique used to monitor these conformational changes. nih.govnih.gov A significant increase in the molar ellipticity at 222 nm as the pH is lowered indicates a substantial increase in the α-helical content of the peptide. nih.gov For example, one study demonstrated a change in molar ellipticity from approximately -4000 deg cm² dmol⁻¹ at pH 7.6 to -11,500 deg cm² dmol⁻¹ at pH 5.1, corresponding to a significant conformational shift. nih.gov This pH-dependent conformational change is often directly linked to the peptide's biological activity, such as its ability to induce leakage from lipid vesicles. nih.gov
The table below illustrates the effect of pH on the helical content of an amphipathic peptide, as determined by circular dichroism.
Table 1: pH-Dependent Changes in Helical Content of an Amphipathic Peptide
| pH | Molar Ellipticity at 222 nm (deg cm² dmol⁻¹) | Conformation |
|---|---|---|
| 7.6 | -4000 | Lower Helical Content |
| 5.1 | -11500 | Higher Helical Content |
Data derived from a study on a pH-sensitive amphipathic peptide. nih.gov
Ionic strength also plays a critical role in the conformational stability and activity of amphipathic peptides. nih.gov The presence of salts in the environment can affect the electrostatic interactions both within the peptide and between the peptide and lipid membranes. nih.gov While some peptides may show reduced activity at higher salt concentrations, others can be designed to be salt-resistant. nih.gov The interplay between ionic strength and pH can modulate the initial binding of the peptide to a membrane, a critical step for its function. nih.gov Molecular dynamics simulations have shown that salt concentration can influence the interactions between peptides and lipid bilayers. nih.gov
The table below summarizes the influence of environmental factors on the conformation of amphipathic peptides.
Table 2: Influence of Environmental Factors on Amphipathic Peptide Conformation
| Factor | Effect on Peptide Conformation | Method of Analysis |
|---|---|---|
| pH | Alters protonation state of amino acid residues, affecting secondary structure (e.g., α-helicity). nih.govnih.gov | Circular Dichroism Spectroscopy nih.gov |
| Ionic Strength | Modulates electrostatic interactions, influencing peptide stability and peptide-lipid interactions. nih.gov | Molecular Dynamics Simulations nih.gov |
This table provides a general overview based on studies of various amphipathic peptides.
Mechanistic Investigations of Amphipathic Peptide Ct2 Interactions
Biophysical Characterization of Amphipathic Peptide CT2-Membrane Interactions
The interaction of amphipathic peptides with lipid membranes is a complex process governed by a variety of biophysical principles. Understanding these interactions is crucial for elucidating the mechanisms by which these peptides exert their effects. This section will detail the biophysical characterization of the interactions between the this compound and model lipid membranes.
Permeabilization and Disruption of Model Lipid Bilayers by CT2
Amphipathic peptides like CT2 are known to interact with and disrupt the integrity of lipid bilayers, leading to increased permeability. nih.govnih.gov This process is initiated by the partitioning of the peptide into the membrane, a step driven by both electrostatic and hydrophobic interactions. nih.gov Once associated with the bilayer, these peptides can induce membrane thinning and expansion of the outer leaflet. nih.gov
The initial binding of cationic amphipathic peptides to the membrane surface is often coupled with a conformational change, such as folding into an α-helical structure. nih.govresearchgate.net This binding to the interfacial region of the bilayer can cause an asymmetric stretching of the membrane area, leading to increased fluctuations and a higher likelihood of defect formation. researchgate.net The subsequent disruption of the membrane's permeability barrier can then proceed through various mechanisms, ultimately compromising the integrity of the cell membrane. nih.gov
Table 1: Effects of Amphipathic Peptides on Model Lipid Bilayers
| Peptide Property | Effect on Lipid Bilayer | References |
| Cationic Nature | Initial electrostatic attraction to negatively charged membranes. | mdpi.comfrontiersin.org |
| Amphipathicity | Insertion into the lipid bilayer, with hydrophobic regions interacting with the lipid core and hydrophilic regions remaining at the interface. | nih.govnih.gov |
| α-Helical Structure | Adoption of a helical conformation upon membrane binding, facilitating insertion and disruption. | nih.govresearchgate.net |
| Concentration | At high concentrations, can lead to membrane solubilization and micelle formation. | ubc.ca |
Differential Interactions of CT2 with Specific Lipid Compositions
The lipid composition of a membrane plays a critical role in modulating the interactions of amphipathic peptides like CT2. Cationic amphipathic peptides exhibit a preferential interaction with anionic lipids over zwitterionic lipids, a phenomenon driven by electrostatic attraction. frontiersin.orgnih.gov This selective interaction can lead to the sequestration and clustering of anionic lipids within the membrane. nih.gov
The presence of sterols, such as cholesterol, can also significantly influence peptide-membrane interactions. Cholesterol has been shown to attenuate the pore-forming capacity of some amphipathic peptides. mdpi.com This effect is thought to be due to the modulation of membrane physical properties, such as fluidity and thickness, which in turn affects peptide insertion and aggregation. nih.govmdpi.com For instance, studies with the peptide pleurocidin (B1576808) have shown that while it strongly affects anionic lipids, its interaction is modulated by the presence of zwitterionic lipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), as well as sterols like cholesterol and ergosterol. nih.gov
Table 2: Influence of Lipid Composition on Amphipathic Peptide Interactions
| Lipid Component | Effect on Peptide Interaction | References |
| Anionic Lipids (e.g., POPG) | Preferential binding and disruption. | frontiersin.orgnih.govcore.ac.uk |
| Zwitterionic Lipids (e.g., POPC) | Weaker interaction compared to anionic lipids. | nih.govcore.ac.uk |
| Cholesterol | Can reduce peptide-induced membrane permeabilization. | mdpi.com |
Pore Formation Mechanisms of this compound (e.g., Toroidal Pore, Barrel-Stave)
Several models have been proposed to describe the formation of pores in membranes by amphipathic peptides. The two most prominent are the "barrel-stave" and "toroidal pore" models. ubc.calatrobe.edu.au
In the barrel-stave model , the peptides insert perpendicularly into the membrane and aggregate to form a pore resembling a barrel, where the peptides themselves form the staves. mdpi.commdpi.com The hydrophobic surfaces of the peptides face the lipid acyl chains, while their hydrophilic surfaces line the aqueous channel. mdpi.com
In contrast, the toroidal pore model proposes that the peptides, along with the headgroups of the lipid molecules, line the pore. latrobe.edu.aunih.gov In this arrangement, the lipid bilayer is bent back on itself, creating a continuous channel that is lined by both peptides and lipid headgroups. ubc.canih.gov This model is often associated with peptides that induce significant membrane curvature. ubc.ca
The specific mechanism employed by a given peptide is influenced by its structure, concentration, and the lipid composition of the membrane. nih.govarxiv.org For many antimicrobial peptides, the toroidal pore model is considered more likely than the barrel-stave model. ubc.canih.gov
Membrane Destabilization Mechanisms (e.g., Carpet Model, Inverted Micelle)
Beyond discrete pore formation, amphipathic peptides can destabilize membranes through other mechanisms, such as the "carpet model" and the formation of "inverted micelles." nih.govnih.gov
The carpet model describes a scenario where peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.commdpi.com At a critical concentration, this peptide layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the bilayer. ubc.camdpi.com
The inverted micelle model suggests that the interaction of peptides with the membrane can induce the formation of inverted micellar structures. nih.gov In this model, the peptides, along with some lipids, form a micelle within the hydrophobic core of the bilayer, which can then traverse the membrane and release its contents into the cell. nih.gov
Cellular Interactions and Internalization Pathways of this compound
The interaction of amphipathic peptides with living cells is a multifaceted process that begins at the cell membrane and can lead to internalization. Understanding these pathways is key to comprehending their biological effects.
Mechanisms of CT2 Association with Cellular Membranes
The initial association of cationic amphipathic peptides like CT2 with cellular membranes is primarily driven by electrostatic interactions between the positively charged peptide and negatively charged components of the cell surface, such as anionic phospholipids. mdpi.commdpi.com This initial binding is often followed by hydrophobic interactions, as the nonpolar regions of the peptide insert into the lipid bilayer. nih.gov
Upon binding, many amphipathic peptides undergo a conformational change, typically from a random coil in solution to a more ordered α-helical or β-sheet structure at the membrane interface. nih.govnih.gov This induced folding is crucial for their subsequent membrane-disruptive activities. The peptide's amphiphilic nature allows it to align at the polar/apolar interface of the bilayer, with its hydrophobic face interacting with the lipid core and its hydrophilic face exposed to the aqueous environment. nih.gov This association can lead to a variety of downstream effects, including membrane permeabilization, as detailed in the previous sections, and in some cases, internalization into the cell. nih.gov The specific pathway of interaction and potential internalization can be influenced by the peptide's sequence, structure, and the properties of the target cell membrane. rsc.orgmdpi.com
Endocytic and Non-Endocytic Uptake Routes of this compound
The cellular entry of the this compound is a multifaceted process that does not rely on a single mechanism but rather employs a combination of endocytic and non-endocytic pathways. The specific route can be influenced by peptide concentration, cell type, and the physicochemical properties of the peptide itself. scifiniti.com
Endocytic Pathways: Endocytosis is a primary route for the internalization of many CPPs. beilstein-journals.org This energy-dependent process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles. Several distinct endocytic mechanisms are utilized:
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane that internalize cargo. scifiniti.com
Caveolae-Mediated Endocytosis: This route uses flask-shaped membrane invaginations called caveolae, which are rich in cholesterol and sphingolipids. beilstein-journals.org
Macropinocytosis: This process involves the formation of large, irregular vesicles known as macropinosomes, which engulf large amounts of extracellular fluid and solutes. portlandpress.com For some peptides, this pathway is a significant mode of entry. nih.gov
Non-Endocytic Pathways (Direct Translocation): At certain concentrations, typically in the micromolar range, amphipathic peptides like CT2 can directly penetrate the plasma membrane. mdpi.com This energy-independent process is often rapid and allows the peptide to directly access the cytoplasm. beilstein-journals.org Proposed models for direct translocation include:
Pore Formation: The peptide may form transient pores in the membrane, such as through a "barrel-stave" or "toroidal pore" model, allowing for its passage. scifiniti.com
Inverted Micelle Formation: Peptides can induce the formation of inverted micelles within the lipid bilayer, creating a transient, non-lamellar structure that facilitates translocation. beilstein-journals.org
The choice between these pathways is dynamic. Studies on various CPPs show that at low concentrations, endocytosis is often the dominant mechanism, whereas at higher concentrations, direct translocation becomes more prevalent. beilstein-journals.org The initial interaction is often an electrostatic attraction between the cationic residues of the peptide and negatively charged components on the cell surface, such as glycosaminoglycans (GAGs), which can trigger subsequent internalization. mdpi.com
The use of pharmacological inhibitors helps to dissect these complex pathways, as demonstrated in studies with analogous peptides.
Table 1: Effect of Inhibitors on Cellular Uptake of Representative Peptides
| Inhibitor | Mechanism of Action | Effect on Peptide Uptake | Pathway Implicated |
|---|---|---|---|
| Chloroquine (B1663885) | Inhibits endosomal acidification. science.gov | Can reduce or sometimes increase overall cellular fluorescence, but prevents cytoplasmic release. nih.govresearchgate.net | Endocytosis (specifically endosomal escape) |
| Bafilomycin A1 | A specific inhibitor of vacuolar H+-ATPase, preventing endosomal acidification. acs.org | Reduces uptake and abolishes cytoplasmic release, leading to accumulation in vesicles. nih.govresearchgate.net | Endocytosis (specifically endosomal escape) |
| Wortmannin | Inhibitor of phosphoinositide 3-kinases (PI3K), affecting macropinocytosis. | Can lead to a partial reduction in cellular uptake for some peptides. researchgate.net | Macropinocytosis |
| Brefeldin A | Interferes with protein trafficking in the trans-Golgi network. nih.gov | Inhibits cellular uptake of certain peptides, suggesting a role for retrograde transport. nih.gov | Retrograde Transport/Endocytosis |
Intracellular Localization and Fate of this compound
Following internalization, the intracellular journey of CT2 is critical to its function. Confocal microscopy and cell fractionation techniques have been instrumental in tracking the localization of similar peptides. nih.govresearchgate.net
Upon entry via endocytosis, CT2 is initially sequestered within membrane-bound vesicles, such as early endosomes. portlandpress.com The fate of the peptide then depends on its ability to escape this confinement. A significant challenge for endocytosed molecules is trafficking to lysosomes, where they are typically degraded by hydrolytic enzymes. scifiniti.com
However, a key feature of effective CPPs, and by extension CT2, is their capacity for endosomal escape . This process allows the peptide to be released from the endosome into the cytoplasm, where it can interact with its targets. The mechanism of escape is thought to involve the peptide's interaction with the endosomal membrane, potentially causing membrane destabilization or pore formation, facilitated by the acidic environment of the endosome. scifiniti.comnih.gov The inhibition of endosomal acidification by agents like chloroquine or bafilomycin A1 often traps peptides within vesicles and prevents their release into the cytoplasm, confirming the importance of this step. nih.gov
Once in the cytoplasm, CT2 can remain diffuse or be transported to specific subcellular locations. Depending on the peptide's sequence, it may contain nuclear localization signals (NLSs) that facilitate its transport into the nucleus through the nuclear pore complex. mdpi.com Studies on the peptide pVEC, for example, show a predominant localization to nuclear structures after internalization. mdpi.com In other cases, peptides may be directed toward the Golgi apparatus or endoplasmic reticulum, sometimes via a retrograde transport mechanism similar to that used by certain bacterial toxins. nih.gov The ultimate fate of CT2 involves either interaction with its intracellular targets or eventual degradation by cellular proteases.
Specific Protein Interactions of this compound
The biological activity of CT2 is ultimately defined by its interactions with specific intracellular proteins. These interactions can lead to the modulation of critical cellular functions and signaling pathways.
Identification of Protein Targets and Binding Affinities for CT2
Identifying the precise molecular targets of peptides is key to understanding their mechanism of action. While specific protein partners for CT2 are not defined in the available literature, research on other amphipathic and cell-penetrating peptides provides a framework for the types of interactions that are possible. Peptides can be designed or discovered to bind with high affinity and selectivity to protein surfaces, including those considered "undruggable" by small molecules. nih.gov
For example, the p28 peptide, derived from azurin, is known to enter cancer cells and bind directly to the tumor suppressor protein p53. mdpi.combrieflands.com This interaction inhibits the degradation of p53, leading to cell cycle arrest and apoptosis. mdpi.com Other peptides have been engineered to target protein-protein interactions within the BCL-2 family of apoptosis regulators or the inhibitors of p53, such as MDM2 and MDMX. researchgate.netnih.gov
The affinity of these interactions, often expressed as the dissociation constant (Kd), quantifies the strength of the binding. High-affinity binders typically have Kd values in the low micromolar (μM) to nanomolar (nM) range.
Table 2: Examples of Protein Targets and Binding Affinities for Representative Peptides
| Peptide/Peptide Class | Protein Target | Binding Affinity (Kd) | Context/Significance |
|---|---|---|---|
| Designed Macrocycle | GABARAP | 6 nM | High-affinity binding to a protein involved in autophagy. |
| Designed Macrocycle | RbtA | < 10 nM | High-affinity binding to a bacterial protein. |
| Designed Macrocycle | MCL1 / MDM2 | 1 - 10 µM | Binding to key proteins involved in apoptosis regulation. |
| p28 | p53 | Not specified | Binds to the tumor suppressor p53, preventing its degradation. mdpi.com |
| C12-Peptide Amphiphile | Cu(II) ions | 2.8 µM | Demonstrates binding to metal ions, a different class of target. |
Data for designed macrocycles and peptide amphiphiles are used as representative examples of peptide-target affinities.
Modulation of Cellular Signaling Pathways by this compound
By binding to key intracellular proteins, CT2 can act as a potent modulator of cellular signaling pathways. The specific pathways affected are directly related to the function of the protein targets identified.
Apoptosis Pathways: A primary area of investigation is the modulation of apoptosis. By targeting proteins like p53 or members of the BCL-2 family, peptides can either promote or inhibit programmed cell death. For instance, a peptide that binds to MDM2 can disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53. researchgate.net Activated p53 then transcriptionally activates genes like p21, resulting in cell cycle arrest and apoptosis. researchgate.net The peptide LL-37 has been shown to induce apoptosis through both caspase-dependent and -independent mechanisms, involving the p53-Bcl-2/BAX signaling cascade. frontiersin.org
NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Some peptides have been shown to possess intrinsic anti-inflammatory properties by inhibiting this pathway. mdpi.com For example, a peptide inhibitor of the PI3K/AKT pathway was also found to inhibit NF-κB signaling, leading to cell cycle arrest and enhanced apoptosis in cancer cells. brieflands.com This suggests that CT2 could potentially exert anti-inflammatory or pro-apoptotic effects by interfering with key nodes in the NF-κB signaling cascade, such as by preventing the phosphorylation of essential components or blocking the transcriptional activity of NF-κB dimers. mdpi.comresearchgate.net
Other Kinase Pathways: Peptides can also influence other critical signaling cascades. The human cathelicidin (B612621) LL-37, for example, has been shown to affect the Wnt/β-catenin pathway and the p38 MAPK pathway in certain cancer cells, thereby influencing their proliferation and migration. frontiersin.org This highlights the potential for a single peptide to have pleiotropic effects by engaging with multiple signaling networks.
Biological Activities of Amphipathic Peptide Ct2 in Experimental Models
Effects of CT2 on Cellular Viability and Proliferation in In Vitro Systems
The biological activity of Amphipathic peptide CT2, particularly its effect on cellular viability, has been characterized primarily in the context of its antimicrobial action. The peptide isolated from Scorpiops tibetanus has demonstrated noteworthy efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimal inhibitory concentration (MIC) of 6.25 μg/mL. nih.gov
Dose-Dependent Responses of CT2 in Various Cell Lines
Detailed dose-response studies of this compound across a range of mammalian cancer cell lines are not extensively documented in the available scientific literature. The majority of existing data focuses on its antibacterial efficacy.
Selectivity Mechanisms of this compound Action on Transformed vs. Normal Cells
A critical aspect of any potential therapeutic agent is its selectivity for target cells over healthy host cells. Research on the CT2 peptide from Scorpiops tibetanus indicates a favorable therapeutic profile in this regard, as it exhibits low hemolytic activity at concentrations effective against bacteria. nih.gov This suggests a degree of selectivity for microbial membranes over the membranes of normal mammalian red blood cells. The precise molecular mechanisms underpinning this selectivity for transformed or cancerous cells versus normal cells have not yet been elucidated. It is important to note that different versions of CT2 peptides from other scorpion species, such as VmCT2 from Vaejovis mexicanus smithi, have shown significant hemolytic activity, indicating a lack of selectivity. plos.org In contrast, the VsCT2 peptide from Vaejovis subcristatus was found to have no significant antimicrobial or hemolytic activity. plos.org
This compound-Induced Apoptosis and Necrosis Mechanisms in Cultured Cells
Currently, there is a lack of specific data in the scientific literature detailing the induction of apoptosis or necrosis in cultured cancer cells by this compound.
Activation of Apoptotic Pathways by CT2 (e.g., Caspase Activation)
There is no available research that specifically investigates the activation of apoptotic pathways, such as the involvement of caspases, following cellular exposure to this compound.
Mitochondrial Dysfunction Induced by this compound
The effects of this compound on mitochondrial function have not been a subject of published scientific inquiry.
Modulation of Immune Responses by this compound in Research Models
The potential immunomodulatory activities of this compound remain an uninvestigated area of its biological profile. There are currently no studies available that describe its effects on immune cells or the modulation of immune responses in research models.
Based on a comprehensive review of available scientific literature, there is insufficient specific data for a compound identified as "this compound" to fully address the detailed sections and subsections of the provided outline.
The search results contain information on the broader class of amphipathic peptides, including their general mechanisms of action, immunomodulatory properties, and efficacy in various preclinical models. For instance, studies describe peptides like horine and verine, which show systemic efficacy in murine infection models, and other model peptides that can modulate inflammatory responses by affecting cytokine production. nih.govnih.gov Research also covers the general interaction of antimicrobial peptides (AMPs) with immune cells like macrophages and lymphocytes, their potential in cancer therapy, and the typical pharmacokinetic profiles of peptide-based agents. nih.govnih.govnih.gov
However, none of the available search results provide specific data linked directly to a peptide designated as "CT2" covering its effects on cytokine production, its specific interactions with immune cells, its evaluation in named animal disease models, or its unique in vivo distribution, metabolism, and elimination kinetics. The references found pertain to other entities, such as the C-terminal binding protein 2 (CTBP2) or the CT26 cancer cell line, which are distinct from the subject of the request.
Therefore, to adhere strictly to the instruction of focusing solely on "this compound" and to avoid speculation or the inclusion of data from unrelated compounds, it is not possible to generate the requested article.
Rational Design and Structure Activity Relationship Sar of Amphipathic Peptide Ct2 Analogs
Strategies for Amphipathic Peptide CT2 Sequence Optimization
There is no available research detailing systematic efforts to optimize the sequence of CT2 for enhanced activity or specificity.
Amino Acid Substitutions and Their Impact on CT2 Activity
No studies have been found that document the substitution of specific amino acids in the CT2 sequence and the resulting impact on its antimicrobial or hemolytic activity. Consequently, no data tables on this topic can be generated.
Modifications of this compound Length and Hydrophobicity
Truncation and Extension Studies of CT2
There are no published truncation or extension studies that define the minimal active sequence of CT2 or explore the effects of elongating the peptide chain.
Methodological Advances for Studying Amphipathic Peptide Ct2
Advanced Microscopy Techniques for Visualizing CT2 Interactions
Visualizing the direct interaction of peptides with cellular structures is key to understanding their mechanisms. Advanced microscopy offers unparalleled insights into these processes at high resolution.
While specific studies tracking the cellular localization of Amphipathic peptide CT2 using these methods have not been widely published, confocal and super-resolution microscopy are powerful tools for such investigations. To study its localization, CT2 would be labeled with a fluorescent dye.
Confocal microscopy would enable the three-dimensional visualization of the fluorescently-labeled CT2 interacting with bacterial cells, revealing whether the peptide accumulates on the cell surface or penetrates the cytoplasm. This technique would help determine the peptide's distribution and potential intracellular targets.
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) or Stochastic Optical Reconstruction Microscopy (STORM), could further refine these observations. By overcoming the diffraction limit of light, these methods could provide nanoscale resolution, allowing for the precise localization of CT2 molecules in relation to specific cellular structures or membrane domains.
Table 1: Comparison of Microscopy Techniques for Studying this compound Localization
| Technique | Principle | Potential Application to CT2 | Expected Insights |
|---|---|---|---|
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, enabling optical sectioning. | Visualization of fluorescently-labeled CT2 in bacterial cells. | General localization on the membrane vs. cytoplasm. |
| Super-Resolution Microscopy (STED/STORM) | Overcomes the diffraction limit of light for nanoscale imaging. | High-resolution mapping of CT2 on or within bacterial membranes. | Precise location of peptide clusters and interaction sites. |
In a typical experiment, a supported lipid bilayer mimicking a bacterial membrane would be prepared on a flat substrate. AFM could then be used to image the bilayer before and after the addition of CT2 in real-time. This would allow for the direct observation of peptide-induced membrane disruption, such as the formation of pores, membrane thinning, or the extraction of lipids, consistent with mechanisms like the "carpet" or "toroidal pore" models.
Biophysical Assay Development for Quantifying CT2 Activity
Quantitative biophysical assays are essential for determining the efficacy and kinetics of peptide-membrane interactions.
Liposome leakage assays are a standard method to quantify the membrane-disrupting ability of amphipathic peptides. While detailed leakage data for this compound is not published, this assay would involve encapsulating a fluorescent dye within liposomes of varying lipid compositions, designed to mimic bacterial or mammalian cell membranes.
Upon addition of CT2, its interaction with the liposomal membrane would lead to pore formation or destabilization, causing the encapsulated dye to leak out. The resulting increase in fluorescence, which is initially quenched at high concentrations inside the liposome, can be measured over time. This provides a quantitative measure of the peptide's lytic activity and its selectivity for different membrane types.
Table 2: Hypothetical Experimental Setup for a Liposome Leakage Assay with this compound
| Parameter | Description |
|---|---|
| Liposome Composition | e.g., POPE/POPG (7:3) to mimic bacterial membranes; POPC to mimic mammalian membranes. |
| Encapsulated Dye | Carboxyfluorescein or ANTS/DPX. |
| Peptide Concentrations | A range of CT2 concentrations to determine the dose-response relationship. |
| Measurement | Fluorescence intensity measured over time using a spectrofluorometer. |
| Data Output | Percentage of dye leakage as a function of peptide concentration and time. |
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics between a ligand and an analyte in real-time. To study this compound, a model membrane (e.g., a lipid bilayer on a sensor chip) would be immobilized, and a solution containing CT2 would be flowed over the surface.
The binding of CT2 to the lipid bilayer would cause a change in the refractive index at the sensor surface, which is detected as a response. By analyzing the association and dissociation phases of the interaction, key kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. This data provides quantitative insights into the affinity of CT2 for different types of membranes.
Omics Approaches in Investigating this compound Mechanisms
While specific omics studies on this compound have not been reported, these approaches could provide a global view of the cellular response to the peptide. Transcriptomic analysis of bacteria treated with sub-lethal concentrations of CT2 could reveal changes in gene expression related to stress responses, membrane repair mechanisms, and metabolic pathways. Similarly, proteomics could identify changes in protein expression that are part of the bacterial defense mechanism against the peptide. Such studies would offer a broader understanding of the multifaceted interactions between CT2 and its target organisms. researchgate.net
Proteomics for Identifying KT2 Protein Interactomes
Proteomics serves as a powerful tool for elucidating the protein interaction networks of the amphipathic peptide KT2. By identifying the proteins that are differentially expressed or post-translationally modified in response to KT2 treatment, researchers can map the signaling pathways and cellular processes affected by the peptide.
Recent research has demonstrated the utility of proteomics in understanding the anti-metastatic effects of KT2 on human melanoma cells. nih.gov In a study investigating the impact of KT2 on A375.S2 human melanoma cells, several key proteins involved in metastasis were found to be downregulated. nih.gov These findings indicate that KT2 can inhibit the migration and invasion of human melanoma cells by decreasing the expression of matrix metalloproteinases (MMPs) through the inhibition of multiple signaling pathways, including FAK, uPA, MAPK, PI3K/AKT, NF-ĸB, and RhoA–ROCK. nih.gov
The downregulation of these specific proteins suggests a complex interaction of KT2 with the cellular machinery that governs cell movement and invasion. The identification of these protein interactomes provides a foundation for understanding the peptide's mechanism of action and for the development of potential therapeutic strategies.
Table 1: Proteins Downregulated by Amphipathic Peptide KT2 in A375.S2 Human Melanoma Cells
| Protein | Function in Metastasis | Signaling Pathway |
|---|---|---|
| FAK (Focal Adhesion Kinase) | Cell adhesion, migration, and invasion | Integrin signaling |
| RhoA (Ras homolog family member A) | Regulation of cell shape, polarity, and migration | Rho GTPase signaling |
| ROCK1 (Rho-associated coiled-coil containing protein kinase 1) | Regulation of actin cytoskeleton and cell contractility | Rho GTPase signaling |
| GRB2 (Growth factor receptor-bound protein 2) | Signal transduction from receptor tyrosine kinases | MAPK/ERK signaling |
| SOS-1 (Son of sevenless homolog 1) | Guanine nucleotide exchange factor for Ras proteins | MAPK/ERK signaling |
| p-JNK (Phosphorylated c-Jun N-terminal kinase) | Stress response, apoptosis, and inflammation | MAPK signaling |
| p-c-Jun (Phosphorylated c-Jun) | Transcription factor involved in cell proliferation and invasion | MAPK signaling |
| PI3K (Phosphoinositide 3-kinase) | Cell survival, growth, and proliferation | PI3K/AKT signaling |
| p-AKT (Phosphorylated Protein Kinase B) | Cell survival, proliferation, and metabolism | PI3K/AKT signaling |
| p-p38 (Phosphorylated p38 mitogen-activated protein kinases) | Stress response and inflammation | MAPK signaling |
| MMP-2 (Matrix metalloproteinase-2) | Degradation of extracellular matrix | |
| MMP-9 (Matrix metalloproteinase-9) | Degradation of extracellular matrix | |
| NF-ĸB (Nuclear factor kappa-light-chain-enhancer of activated B cells) | Regulation of inflammation, immunity, and cell survival | NF-ĸB signaling |
Transcriptomics for Gene Expression Profiling in Response to KT2
Transcriptomics provides a snapshot of the gene expression landscape within a cell in response to a specific stimulus, such as the amphipathic peptide KT2. By quantifying messenger RNA (mRNA) levels, researchers can identify which genes are activated or repressed by the peptide, offering clues to its biological functions.
A study on the anti-inflammatory properties of KT2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells revealed significant changes in the expression of genes related to inflammation. researchgate.net The peptide was found to suppress the mRNA expression of several pro-inflammatory genes. researchgate.net This suppressive effect on gene expression contributes to the peptide's anti-inflammatory activity by reducing the production of inflammatory mediators. researchgate.net
Conversely, the same study showed that KT2 can upregulate the expression of genes associated with anti-inflammatory responses. researchgate.net This dual action of suppressing pro-inflammatory genes while enhancing anti-inflammatory ones highlights the nuanced immunomodulatory effects of KT2.
Table 2: Gene Expression Changes in Response to Amphipathic Peptide KT2 in LPS-Stimulated RAW 264.7 Cells
| Gene | Regulation | Function |
|---|---|---|
| Inducible nitric oxide synthase (iNOS) | Downregulated | Production of nitric oxide, a pro-inflammatory mediator |
| Tumor necrosis factor-α (TNF-α) | Downregulated | Pro-inflammatory cytokine |
| Signal transducer and activator of transcription 1 (STAT1) | Downregulated | Transcription factor in inflammatory signaling |
| c-Jun N-terminal protein kinase (JNK)-1 | Downregulated | Component of the MAPK signaling pathway involved in inflammation |
| Nuclear factor kappa B (NF-κB) | Downregulated | Key regulator of inflammatory gene expression |
| p38 mitogen-activated protein kinase (MAPK) | Downregulated | Component of the MAPK signaling pathway involved in inflammation |
| Extracellular signal-regulated kinase (ERK) | Upregulated | Component of the MAPK signaling pathway with anti-inflammatory roles |
Future Directions and Emerging Research Avenues for Amphipathic Peptide Ct2
Exploration of Novel Biomedical Research Applications of Amphipathic Peptide CT2
The inherent ability of amphipathic peptides to interact with and disrupt cell membranes opens up a vast landscape of potential biomedical applications beyond their well-established antimicrobial and anticancer properties. The exploration of these novel applications is a key focus of current and future research.
One of the most promising areas is in the development of therapies for neurodegenerative diseases . frontiersin.org Pathological protein aggregation is a hallmark of conditions like Alzheimer's and Parkinson's disease. frontiersin.org Certain amphipathic peptides are being investigated for their ability to interfere with these aggregation processes or to protect neurons from cytotoxic protein aggregates. frontiersin.orgplos.orgnih.gov For instance, research has shown that some peptides can modulate the activity of enzymes like CDK5, which is implicated in the neurodegeneration seen in Alzheimer's disease. plos.orgnih.gov
Another significant avenue is in the field of immunomodulation . mdpi.com Amphipathic peptides can influence the immune response in various ways, such as by stimulating the activation of immune cells or modulating inflammatory pathways. mdpi.com This could lead to the development of new treatments for autoimmune diseases, chronic inflammatory conditions, and even as adjuvants in vaccines to enhance the immune response to antigens. researchgate.net
Furthermore, the application of amphipathic peptides as drug delivery vectors is a rapidly expanding field. tandfonline.comfrontiersin.org Their cell-penetrating capabilities allow them to transport a wide range of cargo molecules, including small molecule drugs, nucleic acids (like siRNA and DNA), and other proteins, across cell membranes. tandfonline.comfrontiersin.org This is particularly valuable for delivering therapeutics to intracellular targets that are otherwise difficult to reach.
The table below summarizes some of the emerging biomedical research applications for amphipathic peptides.
| Research Application Area | Mechanism of Action | Potential Therapeutic Target | Supporting Evidence |
| Neurodegenerative Diseases | Inhibition of protein aggregation, modulation of key enzymes (e.g., CDK5) | Alzheimer's Disease, Parkinson's Disease | Studies in mouse models showing reduced neurodegeneration and improved cognitive function. plos.orgnih.govresearchgate.net |
| Immunomodulation | Activation of immune cells, modulation of inflammatory pathways | Autoimmune diseases, vaccine adjuvants | Research indicating the ability of some peptides to stimulate T-cell and NK-cell activity. mdpi.com |
| Drug Delivery | Cell penetration and cargo transport | Intracellular targets for various diseases | Successful delivery of small molecules, proteins, and nucleic acids in preclinical studies. tandfonline.comfrontiersin.org |
| Antimicrobial Agents | Disruption of microbial cell membranes | Multidrug-resistant bacteria | Potent activity against a broad spectrum of pathogens, including those resistant to conventional antibiotics. conceptlifesciences.combiorxiv.orgresearchgate.net |
| Anticancer Therapy | Selective disruption of cancer cell membranes, induction of apoptosis | Various types of cancer | Demonstrated cytotoxicity against a range of cancer cell lines in vitro and in vivo. mdpi.comuw.edubohrium.com |
Development of Advanced Delivery Platforms for CT2 in Academic Research Settings
A significant challenge in the clinical translation of amphipathic peptides is their delivery to the target site in a stable and effective manner. To address this, researchers are developing a variety of advanced delivery platforms.
Nanoparticle-based systems are a major focus of this research. frontiersin.orgnih.gov Encapsulating amphipathic peptides within nanoparticles, such as those made from polymers (e.g., PLGA) or metals (e.g., gold or silver), can protect them from enzymatic degradation, improve their pharmacokinetic profile, and enable targeted delivery to specific tissues or cells. nih.govscienceopen.com These nanoparticles can be further functionalized with targeting ligands to enhance their specificity. mdpi.com
Hydrogels are another promising delivery vehicle, particularly for topical or localized applications. nih.govtandfonline.com These three-dimensional polymer networks can be loaded with amphipathic peptides and designed to release them in a controlled and sustained manner. nih.govtandfonline.com Stimuli-responsive hydrogels, which release their cargo in response to specific environmental cues like pH or temperature, are of particular interest for targeted drug delivery. researchgate.netnih.gov
Liposomal formulations offer a biocompatible and versatile platform for delivering both hydrophilic and hydrophobic amphipathic peptides. frontiersin.orgresearchgate.netnih.gov The lipid bilayer structure of liposomes can protect the encapsulated peptides and facilitate their fusion with cell membranes, enhancing intracellular delivery. nih.gov
The following table details some of the advanced delivery platforms being explored for amphipathic peptides.
| Delivery Platform | Description | Advantages | Key Research Findings |
| Nanoparticles (Polymeric and Metallic) | Encapsulation of peptides within nano-sized particles. frontiersin.orgnih.gov | Protection from degradation, improved pharmacokinetics, targeted delivery. nih.govscienceopen.com | Studies showing enhanced stability and targeted delivery of peptides to tumor tissues. mdpi.com |
| Hydrogels | Three-dimensional polymer networks for sustained peptide release. nih.govtandfonline.com | Controlled and localized delivery, biocompatibility. nih.govtandfonline.com | Development of stimuli-responsive hydrogels for on-demand drug release. researchgate.netnih.gov |
| Liposomes | Spherical vesicles composed of a lipid bilayer. frontiersin.orgresearchgate.netnih.gov | Biocompatibility, delivery of both hydrophilic and hydrophobic peptides, enhanced cellular uptake. frontiersin.orgnih.gov | Successful encapsulation and delivery of peptides for various therapeutic applications. nih.gov |
| Stimuli-Responsive Systems | Delivery systems that release peptides in response to specific triggers (e.g., pH, enzymes). biorxiv.orguw.edunih.gov | Spatiotemporal control over drug release, increased specificity. nih.gov | Design of pH-sensitive nanoparticles that release their payload in the acidic tumor microenvironment. nih.gov |
Integration of Computational and Experimental Approaches for CT2 Peptide Design
The design of novel amphipathic peptides with enhanced activity and specificity is greatly benefiting from the integration of computational and experimental methods. This synergistic approach allows for the rapid screening of vast numbers of peptide sequences and the rational design of peptides with desired properties.
Computational modeling and simulation play a crucial role in predicting the structure, function, and toxicity of amphipathic peptides. frontiersin.orguw.edu Techniques such as molecular dynamics (MD) simulations can provide insights into how peptides interact with cell membranes at the atomic level. frontiersin.org Quantitative structure-activity relationship (QSAR) models can be used to correlate the physicochemical properties of peptides with their biological activity, aiding in the design of more potent and selective molecules. plos.org
Machine learning and artificial intelligence are also emerging as powerful tools in peptide design. conceptlifesciences.combiorxiv.orgresearchgate.net These algorithms can be trained on large datasets of known peptide sequences and their corresponding activities to predict the properties of novel sequences. mdpi.comconceptlifesciences.combiorxiv.org This allows for the in silico screening of virtual peptide libraries, significantly reducing the time and cost associated with experimental screening. mdpi.com
The predictions from these computational models are then validated through experimental testing . tandfonline.com Promising peptide candidates are synthesized and their biological activity, toxicity, and stability are evaluated in vitro and in vivo. tandfonline.com This iterative cycle of computational design and experimental validation allows for the rapid optimization of peptide sequences for specific applications.
The table below outlines the integrated computational and experimental approaches used in amphipathic peptide design.
| Approach | Description | Application in Peptide Design | Example |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study peptide-membrane interactions. frontiersin.org | Predicting peptide conformation at the membrane interface, understanding mechanisms of membrane disruption. | Simulating the insertion of an amphipathic peptide into a lipid bilayer to visualize pore formation. uw.edu |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of peptides with their biological activity. plos.org | Designing peptides with enhanced antimicrobial or anticancer activity and reduced toxicity. | Developing a QSAR model to predict the hemolytic activity of a series of amphipathic peptides. nih.gov |
| Machine Learning and AI | Uses algorithms to learn from data and make predictions about peptide properties. conceptlifesciences.combiorxiv.orgresearchgate.net | In silico screening of large peptide libraries, de novo design of novel peptides. mdpi.comconceptlifesciences.combiorxiv.orgmdpi.com | Using a neural network to identify novel antimicrobial peptide sequences from a genomic database. mdpi.com |
| Experimental Validation | Synthesis and biological testing of computationally designed peptides. tandfonline.com | Confirming the predicted activity and properties of designed peptides. | Synthesizing a computationally designed peptide and testing its efficacy against a panel of multidrug-resistant bacteria. tandfonline.com |
Addressing Scientific and Methodological Challenges in this compound Research
Despite the significant promise of amphipathic peptides, there are several scientific and methodological challenges that need to be addressed to facilitate their clinical translation.
A major challenge is the proteolytic degradation of peptides in vivo. plos.orgbiorxiv.org Peptides are susceptible to cleavage by proteases present in the blood and tissues, which can significantly reduce their half-life and therapeutic efficacy. plos.orgnih.gov Strategies to overcome this include the incorporation of non-natural amino acids, cyclization of the peptide backbone, and the use of delivery systems that protect the peptide from degradation. conceptlifesciences.com
Toxicity and off-target effects are also significant concerns. nih.govnih.gov While many amphipathic peptides exhibit selectivity for microbial or cancer cells, they can also have lytic effects on healthy host cells, particularly at higher concentrations. nih.gov The balance between antimicrobial/anticancer activity and cytotoxicity is a critical parameter that needs to be carefully optimized during peptide design. nih.gov
The lack of standardized assays for evaluating the activity and toxicity of amphipathic peptides is another methodological hurdle. nih.gov Different research groups often use different experimental conditions, making it difficult to compare results across studies. nih.gov The development of standardized protocols is essential for the reliable and reproducible evaluation of these peptides.
Furthermore, a deeper understanding of the molecular mechanisms of action is needed. nih.gov While it is generally accepted that amphipathic peptides act by disrupting cell membranes, the precise details of these interactions are often not fully understood. nih.govscienceopen.com A more detailed mechanistic understanding will enable the more rational design of peptides with improved properties.
The table below summarizes the key challenges in amphipathic peptide research and potential strategies to address them.
| Challenge | Description | Strategies for Mitigation |
| Proteolytic Degradation | Susceptibility of peptides to enzymatic cleavage in vivo. plos.orgbiorxiv.org | Incorporation of D-amino acids, peptide cyclization, use of protective delivery systems. conceptlifesciences.com |
| Toxicity and Off-Target Effects | Lytic activity against healthy host cells. nih.govnih.gov | Rational design to optimize the balance between activity and toxicity, targeted delivery to reduce systemic exposure. nih.gov |
| Lack of Standardized Assays | Variability in experimental protocols for evaluating peptide activity and toxicity. nih.gov | Development and adoption of standardized in vitro and in vivo assays. |
| Incomplete Mechanistic Understanding | The precise molecular details of peptide-membrane interactions are often not fully elucidated. nih.govscienceopen.com | Advanced biophysical techniques (e.g., solid-state NMR, cryo-EM), computational modeling. scienceopen.com |
| High Production Costs | The synthesis of long and complex peptides can be expensive. frontiersin.org | Development of more efficient and scalable synthesis methods, use of recombinant expression systems. tandfonline.com |
Q & A
Q. What experimental methodologies are recommended to characterize the secondary structure and membrane interaction dynamics of CT2?
Circular dichroism (CD) spectroscopy is widely used to analyze CT2's α-helical content in aqueous vs. membrane-mimetic environments (e.g., TFE or micelles) . Fluorescence assays with liposomes or bacterial membranes can quantify lipid bilayer disruption, while surface plasmon resonance (SPR) measures binding kinetics. For structural resolution, nuclear magnetic resonance (NMR) or cryo-electron microscopy (cryo-EM) may be employed, though CT2’s amphipathic nature may require stabilization in micellar systems .
Q. How do researchers standardize in vitro assays to evaluate CT2’s antimicrobial efficacy?
Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Include controls for peptide stability (e.g., serum protein interference) and cytotoxicity (e.g., hemolysis assays with red blood cells). Synergy studies with antibiotics (checkerboard assays) and time-kill kinetics are recommended to assess combinatorial effects .
Q. What computational approaches are effective for predicting CT2’s interactions with bacterial membranes?
Molecular dynamics (MD) simulations with lipid bilayers (e.g., POPC/POPG mixtures) can model CT2’s insertion depth and orientation. Tools like PPM Server predict membrane-binding regions, while programs like Rosetta or GROMACS optimize peptide designs for enhanced amphipathicity and charge distribution .
Advanced Research Questions
Q. How can contradictory findings about CT2’s cytotoxicity in mammalian cells be resolved?
Discrepancies often arise from variations in cell lines (e.g., primary vs. immortalized), peptide purity (>95% by HPLC), and experimental conditions (e.g., serum-free media). Conduct dose-response assays across multiple cell types (e.g., HEK293, macrophages) and use live-cell imaging to differentiate membrane permeabilization from apoptosis. Proteomic profiling (e.g., LC-MS/MS) can identify off-target interactions .
Q. What strategies optimize CT2’s delivery and stability in in vivo models?
Encapsulate CT2 in nanoparticle carriers (e.g., liposomes, PLGA) to reduce renal clearance and enzymatic degradation. PEGylation or D-amino acid substitutions enhance serum stability. For targeted delivery, conjugate CT2 with cell-penetrating peptides (CPPs) or antibodies. Validate biodistribution via fluorescence labeling (e.g., Cy5-CT2) and SPECT/CT imaging .
Q. How should researchers address inconsistent antimicrobial activity data across studies?
Standardize bacterial growth phases (mid-log phase recommended), culture media (cation-adjusted Mueller-Hinton broth), and peptide solubilization (avoid DMSO >1%). Report MICs with 95% confidence intervals and validate results across ≥3 independent labs. Consider strain-specific resistance mechanisms (e.g., efflux pumps) via transcriptomic analysis (RNA-seq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
